N-(2-chlorophenyl)-5-nitro-2-furamide
CAS No.:
Cat. No.: VC1567876
Molecular Formula: C11H7ClN2O4
Molecular Weight: 266.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClN2O4 |
|---|---|
| Molecular Weight | 266.64 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C11H7ClN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |
| Standard InChI Key | DBSXHMSKBNARHR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Properties
N-(2-chlorophenyl)-5-nitro-2-furamide consists of a furan ring with a nitro group at position 5 and a carboxamide group linked to a 2-chlorophenyl moiety at position 2. The compound features several key functional groups that contribute to its chemical behavior and potential biological activities.
Structural Characteristics
The compound possesses the following structural characteristics:
| Parameter | Value |
|---|---|
| Compound Name | N-(2-chlorophenyl)-5-nitrofuran-2-carboxamide |
| Molecular Formula | C₁₁H₇ClN₂O₄ |
| Molecular Weight | 266.64 g/mol |
| SMILES Notation | c1ccc(c(c1)NC(c1ccc(N+=O)o1)=O)[Cl] |
| Stereo Configuration | ACHIRAL |
| InChI Key | DBSXHMSKBNARHR-UHFFFAOYSA-N |
The compound is characterized by its heterocyclic furan core with multiple functional groups attached, creating a molecule with both electron-withdrawing and electron-donating regions .
Physicochemical Properties
Understanding the physicochemical properties of N-(2-chlorophenyl)-5-nitro-2-furamide is essential for predicting its behavior in biological systems and its pharmaceutical potential:
| Property | Value |
|---|---|
| logP | 2.4844 |
| logD | 2.4486 |
| logSw | -3.1169 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 65.292 Ų |
These properties indicate that the compound has moderate lipophilicity (logP ~2.48), suggesting a balance between aqueous solubility and membrane permeability. The hydrogen bonding profile (7 acceptors, 1 donor) suggests potential for interaction with biological target sites .
Structural Comparison with Related Compounds
The structural features of N-(2-chlorophenyl)-5-nitro-2-furamide can be better understood by comparing it with related compounds that share similar structural elements.
Comparison with N-(3-bromophenyl)-5-nitro-2-furamide
N-(3-bromophenyl)-5-nitro-2-furamide represents a close structural analog, with key differences being:
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Bromine substitution instead of chlorine
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Position of halogen (3-position vs. 2-position on the phenyl ring)
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Higher molecular weight (311.09 g/mol versus 266.64 g/mol)
Comparison with Other Furamide Derivatives
Several other structurally related compounds provide insight into the importance of specific functional groups:
| Compound | Key Structural Differences |
|---|---|
| N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide | Contains a (2-nitrophenoxy)methyl group at position 5 instead of a direct nitro group |
| 5-(2-chlorophenyl)-n-(2-ethylphenyl)-2-furamide | Features a reversed arrangement with the 2-chlorophenyl at position 5 and an ethylphenyl group on the amide nitrogen |
These structural variations highlight the versatility of the furan scaffold and how modifications can significantly alter physicochemical properties and potential biological activities .
| Parameter | Condition |
|---|---|
| Temperature | Initial reaction at 0°C, followed by warming to 25°C |
| Reaction Time | Approximately 12 hours (1 hour at 0°C followed by 11 hours at 25°C) |
| Solvent | Aprotic solvent such as DMF or THF |
| Base | Triethylamine or pyridine to neutralize HCl formed |
| Yield | Expected around 85% based on similar reactions |
These conditions are derived from the synthesis of similar furamide derivatives described in patent literature .
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of N-(2-chlorophenyl)-5-nitro-2-furamide provides insights into how structural modifications might influence biological activity.
Key Structural Features
Several structural elements likely contribute to this compound's biological profile:
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The nitro group at position 5 of the furan ring serves as a key pharmacophore, capable of undergoing bioreduction to generate reactive species
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The 2-chlorophenyl group contributes to lipophilicity and may influence binding orientation in target sites
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The amide bond serves as both a hydrogen bond donor and acceptor, facilitating interactions with protein targets
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The furan ring provides a rigid scaffold that positions the functional groups in specific spatial orientations
Impact of Structural Modifications
Based on comparisons with related compounds, several modifications might influence activity:
| Modification | Potential Impact |
|---|---|
| Halogen substitution | Changing from chlorine to bromine may alter electronic properties and binding affinity |
| Halogen position | Moving from the 2-position to the 3-position on the phenyl ring would change the binding geometry |
| Nitro group replacement | Substituting the nitro group would likely reduce antimicrobial activity but might enhance other properties |
| Additional substituents | Adding groups to the phenyl ring could fine-tune receptor interactions and metabolic stability |
These structure-activity relationships could guide the development of derivatives with enhanced potency or selectivity for specific biological targets .
Analytical Characterization
Analytical characterization is essential for confirming the identity, purity, and structural features of N-(2-chlorophenyl)-5-nitro-2-furamide.
Future Research Directions
The unique structural features and potential biological activities of N-(2-chlorophenyl)-5-nitro-2-furamide suggest several promising research directions.
Medicinal Chemistry Optimization
Structure-activity relationship studies could focus on:
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Exploring various halogen substitutions on the phenyl ring
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Investigating the effect of additional functional groups on biological activity
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Developing analogs with improved pharmacokinetic properties
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Creating prodrug forms to enhance delivery to specific target tissues
Mechanism of Action Studies
Understanding the precise biological mechanisms would require:
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Identification of specific protein binding partners
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Elucidation of the bioreduction pathway in various cell types
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Determination of selectivity for particular cellular components
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Investigation of resistance mechanisms that might emerge during therapeutic use
Formulation and Delivery Systems
The moderate lipophilicity and hydrogen bonding capabilities of N-(2-chlorophenyl)-5-nitro-2-furamide suggest opportunities for developing specialized formulations that could enhance bioavailability and targeting to specific tissues.
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